molecular formula C8H5NO4 B1299334 5-(2-Furyl)isoxazole-3-carboxylic acid CAS No. 98434-06-1

5-(2-Furyl)isoxazole-3-carboxylic acid

Cat. No.: B1299334
CAS No.: 98434-06-1
M. Wt: 179.13 g/mol
InChI Key: MLWFYCMVBAIITM-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a furan ring and an isoxazole ringThe molecular formula of this compound is C8H5NO4, and it has a molecular weight of 179.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furoic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity for research or commercial use .

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)isoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Furyl)isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-(2-Furyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to its ability to modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Furyl)isoxazole-3-carboxylic acid is unique due to the presence of both the furan and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWFYCMVBAIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360221
Record name 5-(2-furyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98434-06-1
Record name 5-(2-furyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.14 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester was dissolved in 130 mL of THF 130 mL and 25 mL of methanol before the slow addition of 80 mL of aqueous 1N lithium hydroxide. Stirring for 15 hrs was followed by the removal of THF and methanol under reduced pressure. The residue was acidified with 1N HCl to produce a precipitate which was then filtered, washed with distilled water and dried to produce 3.22 g of 5-furan-2-yl-isoxazole-3-carboxylic acid as a white solid (Yield: 90%).
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4.14 g
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester (4.14 g) in THF (130 mL) and methanol (25 mL) was slowly added 1N lithium hydroxide aqueous solution (80 mL). The resulting mixture was stirred for 15 hours, and then concentrated under reduced pressure. The remaining solution was acidified with 1N hydrochloric acid to form a solid, and the solid was filtered, washed with distilled water, dried to give 3.22 g of 5-furan-2-yl-isoxazole-3-carboxylic acid (yield: 90%) as a white solid.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
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130 mL
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solvent
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25 mL
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solvent
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Customer
Q & A

Q1: What is the molecular formula and weight of 5-(2-furyl)isoxazole-3-carboxylic acid?

A1: While the abstract doesn't provide this information, we can deduce it from the compound's name. The molecular formula of this compound is C8H5NO4, and its molecular weight is 183.12 g/mol.

Q2: Are there any spectroscopic data available for this compound in the provided research?

A2: Unfortunately, the abstract does not mention any spectroscopic data for this compound []. Further information would be needed from the full research paper to answer this question.

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